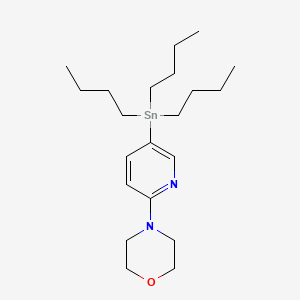

2-Morpholino-5-(tributylstannyl)pyridine

Description

The Role of Organotin Compounds in Contemporary Synthetic Organic Chemistry

Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond. First synthesized in 1849, their utility in chemical synthesis grew significantly with the advent of Grignard reagents, which facilitated the creation of tin-carbon bonds. sigmaaldrich.com Today, organotin compounds are indispensable tools in modern organic synthesis, primarily for their role as stabilizers, catalytic agents, and, most notably, as coupling partners in carbon-carbon bond-forming reactions. sigmaaldrich.comnih.gov

One of the most powerful applications of organostannanes is in the palladium-catalyzed Stille cross-coupling reaction. nih.govmdpi.com This reaction involves the coupling of an organotin compound with an organic electrophile, such as a halide or triflate. nih.govmdpi.com The Stille reaction is renowned for its versatility and functional group tolerance; it proceeds under mild conditions and is compatible with a wide array of sensitive functional groups like esters, amides, and carboxylic acids, which might not be stable with other highly reactive organometallic reagents. mdpi.com The tributylstannyl group, in particular, is commonly used due to its balance of reactivity and stability, although the toxicity of tin compounds necessitates careful handling. nih.gov

Beyond the Stille reaction, organotin compounds are also utilized in radical chemistry and as catalysts in various industrial processes, including the formation of polyurethanes and the vulcanization of silicones. sigmaaldrich.com Their function as Lewis acids or as intermediates in catalytic cycles makes them crucial for synthesizing polymers and other materials. nih.gov The stability of organotin reagents to air and moisture further enhances their practical utility in a laboratory setting. mdpi.com

Significance of Pyridine (B92270) Scaffolds in Advanced Molecular Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug design. uni.luaimbusinessapps.comsigmaaldrich.com It is considered a "privileged scaffold" because its structure is frequently found in a vast number of FDA-approved drugs and biologically active compounds. aimbusinessapps.comsigmaaldrich.com The inclusion of a pyridine moiety can significantly influence a molecule's pharmacological profile, improving parameters such as metabolic stability, permeability, and binding affinity to biological targets. uni.lu

Pyridine-based structures are integral to numerous therapeutic agents across a wide spectrum of diseases. Examples include the anti-cancer drug abiraterone, the anti-tuberculosis agent isoniazid, and the HIV reverse transcriptase inhibitor delavirdine. uni.lu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for solubility and interaction with biological receptors. This versatility has encouraged medicinal chemists to continuously explore pyridine derivatives for new therapeutic leads. uni.lunih.gov

Furthermore, the substitution pattern on the pyridine ring allows for fine-tuning of a molecule's physicochemical and biological properties. This has led to the development of highly potent and selective agents, including agrochemicals like the insecticide Sulfoxaflor, where a trifluoromethyl-pyridine moiety was found to be optimal for its activity. nih.gov The ability to easily modify the pyridine core makes it an attractive template for creating large libraries of compounds for screening against various diseases. sigmaaldrich.com

Research Rationale and Scope for 2-Morpholino-5-(tributylstannyl)pyridine Investigations

While specific, published research focusing directly on this compound is limited, its chemical structure provides a clear rationale for its synthesis and application as a specialized intermediate. uni.lu The molecule is designed to serve as a bifunctional building block, primarily for use in palladium-catalyzed cross-coupling reactions to construct more complex, high-value molecules.

The research scope for this compound is centered on its utility in the Stille reaction. The tributylstannyl group at the 5-position of the pyridine ring is the reactive site for this coupling, allowing for the formation of a new carbon-carbon bond. This enables chemists to connect the morpholino-pyridine fragment to other molecular scaffolds.

The other part of the molecule, the 2-morpholinopyridine unit, is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. mdpi.comnih.gov The morpholine (B109124) ring is often incorporated into drug candidates to improve properties like solubility and metabolic stability. researchgate.net For instance, numerous inhibitors of phosphoinositide 3-kinases (PI3K), a family of enzymes often dysregulated in cancer, feature a morpholine group attached to a heterocyclic core like pyrimidine (B1678525) or quinazoline (B50416). mdpi.comnih.govnih.gov

Therefore, the primary research rationale for preparing this compound is to use it as a precursor in the synthesis of potential therapeutic agents. A synthetic strategy would involve a Stille coupling reaction between this reagent and a suitable partner (e.g., a halogenated heterocycle) to generate a larger molecule that incorporates the bioactive 2-morpholinopyridine moiety. This approach allows for the efficient construction of novel compounds that can be screened for biological activity, particularly as kinase inhibitors for applications in oncology. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key identifiers and calculated properties of the title compound. Data is compiled from publicly available chemical databases. uni.lusigmaaldrich.com

| Property | Value |

| IUPAC Name | 4-[5-(tributylstannyl)-2-pyridinyl]morpholine |

| CAS Number | 223556-07-8 |

| Molecular Formula | C₂₁H₃₈N₂OSn |

| Molecular Weight | 453.26 g/mol |

| Physical Form | Viscous Liquid |

| InChI Key | NKRWOTZKCIKRPU-UHFFFAOYSA-N |

Table 2: Related Organotin Reagents for Comparison This table provides data for structurally related tributylstannyl pyridine compounds to offer context for their use as synthetic reagents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(Tributylstannyl)pyridine (B98309) | C₁₇H₃₁NSn | 368.14 | 17997-47-6 |

| 2-Bromo-5-(tributylstannyl)pyridine | C₁₇H₃₀BrNSn | 447.04 | 1008756-65-7 |

| 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | C₂₁H₃₈N₂OSn | 453.26 | 869901-24-6 |

| Tributyl-(6-methylsulfanyl-3-pyridyl)stannane | C₁₈H₃₃NSSn | 414.2 g/mol | Not Available |

Properties

IUPAC Name |

tributyl-(6-morpholin-4-ylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1,3-4H,5-8H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRWOTZKCIKRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586028 | |

| Record name | 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223556-07-8 | |

| Record name | 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholino 5 Tributylstannyl Pyridine and Analogues

Precursor Synthesis Strategies for 2-Morpholino-5-halopyridines

The synthesis of 2-morpholino-5-halopyridines is a crucial first step in the pathway to 2-morpholino-5-(tributylstannyl)pyridine. These halogenated precursors provide a reactive handle for the subsequent introduction of the organotin moiety. A common and effective strategy involves the synthesis of 2-amino-5-halopyridines, which can then be converted to the desired morpholino derivatives.

For instance, 2-amino-5-bromopyridine (B118841) can be synthesized from 2-aminopyridine (B139424) through a bromination reaction. One approach involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis to yield the target compound. researchgate.net A patent describes a method using phenyltrimethylammonium (B184261) tribromide as the brominating agent in a solvent like chloroform (B151607) or methylene (B1212753) chloride, which is reported to minimize the formation of by-products. rsc.org Another patented method outlines the preparation of 2-nitro-5-bromopyridine from 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid. frontierspecialtychemicals.com

The introduction of the morpholino group can be achieved through nucleophilic aromatic substitution on a suitable precursor. While direct synthesis of 2-morpholino-5-halopyridines is not extensively detailed in the available literature, analogous syntheses of substituted morpholines often involve palladium-catalyzed reactions or the reaction of a halo-substituted heterocycle with morpholine (B109124), sometimes under basic conditions or with a suitable catalyst.

Stannylation Reactions for C-Sn Bond Formation

The formation of the carbon-tin (C-Sn) bond is the pivotal step in the synthesis of this compound. Two primary methodologies are employed for this transformation: lithiation-stannylation sequences and transition metal-catalyzed stannylation reactions.

Lithiation-Stannylation Sequences

The lithiation-stannylation sequence is a powerful method for the regioselective introduction of a stannyl (B1234572) group onto an aromatic or heteroaromatic ring. This process involves the deprotonation of the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive lithium intermediate. This intermediate is then quenched with an electrophilic tin reagent, typically tributyltin chloride, to form the desired organostannane.

The regioselectivity of the lithiation is often directed by a substituent on the pyridine (B92270) ring. For instance, a 2-chloro substituent has been shown to direct lithiation to the 6-position when using a BuLi-LiDMAE superbase. researchgate.net In the context of 2-morpholinopyridine, the morpholino group is expected to direct lithiation to the adjacent 3-position. However, to achieve stannylation at the 5-position via this method, a precursor with a directing group at a different position or a halogen at the 5-position that can undergo lithium-halogen exchange would be necessary. For example, the reaction of 2-bromopyridine (B144113) with n-butyllithium at low temperatures generates a 2-lithiopyridine intermediate, which upon reaction with tributyltin chloride, yields 2-(tributylstannyl)pyridine (B98309) in high yield.

A general procedure for a lithiation-stannylation reaction is as follows:

| Step | Reagents and Conditions | Purpose |

| 1 | Substrate (e.g., halopyridine), Anhydrous THF, -78 °C, Nitrogen atmosphere | Dissolution and inert atmosphere |

| 2 | n-Butyllithium (in hexanes) | Formation of the lithiated intermediate |

| 3 | Stirring at -78 °C for 1 hour | Completion of the lithiation |

| 4 | Tributyltin chloride | Quenching with the tin electrophile |

| 5 | Reaction for several hours at -78 °C, then warming to room temperature | Formation of the C-Sn bond |

| 6 | Quenching with saturated aqueous NH4Cl | Workup |

| 7 | Extraction and purification | Isolation of the product |

This is a representative procedure and specific conditions may vary.

Transition Metal-Catalyzed Stannylation Approaches

Transition metal-catalyzed stannylation, particularly the Stille coupling reaction, is a widely used and versatile method for forming C-Sn bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organic halide (or triflate) with an organostannane reagent, such as hexabutylditin ((Bu3Sn)2). This method is often preferred due to its functional group tolerance and milder reaction conditions compared to lithiation-stannylation sequences.

In the synthesis of this compound, the precursor would be a 2-morpholino-5-halopyridine (e.g., 2-morpholino-5-bromopyridine). The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and influence its reactivity.

A representative Stille coupling for stannylation is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature | Yield |

| 2-Morpholino-5-bromopyridine | (Bu3Sn)2 | Pd(PPh3)4 | PPh3 | Toluene | 110 °C | Not reported |

| 4'-Iodoacetophenone | PhSnBu3 | PdCl2(NH3)2/L | Cationic 2,2'-bipyridyl | Water | 110 °C | Good to high |

| Aryl Halide | Organotin | Pd(PPh3)4 | PPh3 | DMF | 80 °C | High |

The first entry is a hypothetical reaction based on general Stille coupling principles. The subsequent entries are examples from the literature for analogous reactions. mdpi.com

Optimization of Reaction Conditions and Yields in Pyridine Stannylation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired organostannyl pyridine. Key parameters that are often varied include the choice of catalyst, ligand, solvent, temperature, and base (if required).

In Stille couplings, the combination of the palladium source and the ligand is critical. For instance, water-soluble catalytic systems, such as those employing a PdCl2(NH3)2/cationic 2,2'-bipyridyl system, have been developed to facilitate reactions in aqueous media, which can simplify product isolation and catalyst recycling. mdpi.com The choice of solvent can also significantly impact the reaction outcome, with common solvents for Stille reactions including toluene, DMF, and THF. The reaction temperature is another important factor, with many Stille couplings being carried out at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.

For lithiation-stannylation reactions, the choice of the organolithium base and the reaction temperature are paramount. The use of hindered bases like LDA can sometimes prevent unwanted side reactions. The temperature must be kept low (typically -78 °C) to avoid decomposition of the organolithium intermediates and to control regioselectivity.

Regioselectivity and Stereoselectivity in Organostannyl Pyridine Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted pyridines. In the context of this compound, the goal is to selectively introduce the tributylstannyl group at the 5-position of the pyridine ring.

In lithiation reactions, the regioselectivity is often governed by the directing effect of existing substituents on the pyridine ring. The morpholino group at the 2-position is an ortho-directing group, meaning it would favor lithiation at the 3-position. Therefore, to achieve substitution at the 5-position via this method, one would typically start with a 5-halopyridine and perform a lithium-halogen exchange.

In transition metal-catalyzed cross-coupling reactions like the Stille coupling, the regioselectivity is determined by the position of the leaving group (e.g., a halogen) on the pyridine ring. Thus, starting with a 2-morpholino-5-halopyridine ensures that the stannylation occurs specifically at the 5-position.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of more complex molecules using this reagent, the stereochemical outcome of subsequent reactions would be of importance.

Reactivity and Transformational Chemistry of 2 Morpholino 5 Tributylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactionsnih.govharvard.edu

Palladium catalysts are paramount in facilitating carbon-carbon bond formation using organostannanes. nih.govharvard.edu 2-Morpholino-5-(tributylstannyl)pyridine serves as a versatile coupling partner in several palladium-mediated processes.

Stille Coupling with Aryl and Heteroaryl Halidesnih.govharvard.edu

The Stille reaction is a cornerstone of cross-coupling chemistry, involving the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. harvard.eduorganic-chemistry.orglibretexts.orgsynarchive.com This reaction is noted for its tolerance of a wide array of functional groups, a feature that enhances its utility in the synthesis of complex molecules. rsc.org For this compound, the Stille coupling provides a direct method to introduce aryl and heteroaryl substituents at the 5-position of the pyridine (B92270) ring.

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the aryl or heteroaryl halide to a Pd(0) species. This is followed by a transmetalation step, where the organic group from the organostannane is transferred to the palladium center, and the cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. harvard.edu The efficiency of the Stille coupling can be influenced by various factors, including the nature of the palladium catalyst, the ligands, solvents, and the use of additives. harvard.edu For instance, the addition of copper(I) salts can significantly accelerate the reaction rate. harvard.edu

While specific examples detailing the Stille coupling of this compound with a wide range of aryl and heteroaryl halides are not extensively documented in the provided search results, the general reactivity of pyridylstannanes suggests its utility in these transformations. nih.gov The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable solvent like DMF or toluene, often with heating.

Table 1: Representative Stille Coupling Reactions

| Stannane (B1208499) | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

| This compound | Aryl Halide | Pd(PPh₃)₄ | Toluene, 110°C | 2-Morpholino-5-arylpyridine | Data not available | N/A |

| This compound | Heteroaryl Bromide | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane, 80°C | 2-Morpholino-5-heteroarylpyridine | Data not available | N/A |

Carbonylative Cross-Coupling Reactionsnih.gov

Carbonylative cross-coupling reactions represent a powerful extension of the Stille coupling, where a carbonyl group is inserted between the two coupling partners. nih.gov This is typically achieved by conducting the reaction under an atmosphere of carbon monoxide. This methodology allows for the efficient synthesis of ketones.

In the context of this compound, a carbonylative Stille coupling would involve its reaction with an aryl or heteroaryl halide in the presence of a palladium catalyst and carbon monoxide. This would lead to the formation of a 2-morpholino-5-aroylpyridine or 2-morpholino-5-heteroaroylpyridine. The general conditions for such reactions are similar to those of the non-carbonylative Stille coupling, with the crucial addition of a CO atmosphere.

Oxidative Intermolecular Difunctionalization Processes

Palladium-catalyzed oxidative intermolecular difunctionalization of alkenes is a modern synthetic strategy that allows for the simultaneous introduction of two different functional groups across a double bond. In principle, this compound could act as a nucleophilic partner in such reactions, delivering the 2-morpholinopyridyl group to one carbon of the alkene while another functional group is installed at the adjacent carbon. However, specific research detailing the use of this compound in this type of transformation was not found in the provided search results.

Copper-Mediated Cross-Coupling Reactionsnih.gov

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. nih.gov Copper catalysis can be particularly effective for certain types of couplings and can sometimes offer different reactivity or milder reaction conditions. The use of copper(I) salts as additives in Stille reactions is known to enhance reaction rates. harvard.edu

A palladium-free Stille-type cross-coupling reaction using catalytic copper halide has been developed for allylic bromides and functionalized organostannylfurans, proceeding efficiently at ambient temperature. nih.gov It is plausible that this compound could participate in similar copper-catalyzed or copper-mediated cross-coupling reactions with suitable electrophiles, such as aryl or vinyl halides. These reactions often utilize a copper(I) source, such as CuI or CuBr, and may require a ligand and a base. nih.gov

Table 2: Potential Copper-Mediated Cross-Coupling Reactions

| Stannane | Coupling Partner | Catalyst/Mediator | Conditions | Product | Yield (%) | Reference |

| This compound | Aryl Iodide | CuI | DMF, rt | 2-Morpholino-5-arylpyridine | Data not available | N/A |

| This compound | Vinyl Bromide | CuBr·DMS | NMP, 60°C | 2-Morpholino-5-vinylpyridine | Data not available | N/A |

Other Transition Metal-Catalyzed Transformationsmdpi.comnih.gov

Beyond palladium and copper, other transition metals like nickel and rhodium are known to catalyze a wide range of cross-coupling and C-H functionalization reactions. mdpi.comnih.govorganic-chemistry.orgrsc.org

Nickel catalysts, being more earth-abundant and less expensive than palladium, have garnered significant interest for cross-coupling reactions. mdpi.comnih.gov Nickel-catalyzed Kumada and other cross-coupling reactions have been developed for a variety of substrates. mdpi.com While no specific examples were found for this compound, its participation in nickel-catalyzed cross-coupling reactions is a possibility.

Rhodium catalysts are well-known for their ability to catalyze C-H activation and functionalization reactions. organic-chemistry.orgrsc.org It is conceivable that this compound could be involved in rhodium-catalyzed processes, either through reactions at the C-H bonds of the pyridine ring or through transformations involving the tributylstannyl group.

Functionalization of the Pyridine Core and Peripheral Moieties

The reactivity of this compound is not limited to the transformations of the stannyl (B1234572) group. The pyridine ring itself and the morpholino substituent can undergo various chemical modifications.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. nih.gov When electrophilic substitution does occur, it typically favors the 3- and 5-positions. In the case of this compound, the existing substituents would direct incoming electrophiles. The morpholino group at the 2-position is an activating group, which could direct electrophiles to the 3- and 5-positions. However, the 5-position is already occupied by the stannyl group.

The morpholine (B109124) ring itself can undergo transformations. For instance, the nitrogen atom of the morpholine can be quaternized. nih.gov Additionally, oxidative imidation reactions of morpholin-2-ones have been reported, suggesting that the morpholine moiety is not inert and can be a site for further functionalization. mdpi.com

Exploration of Novel Reaction Pathways and Domino Sequences

The exploration of novel reaction pathways and domino (or cascade) sequences in organic synthesis represents a significant advancement toward efficiency and molecular complexity. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their atom and step economy. For a versatile building block like this compound, the potential for its participation in such elegant and complex transformations is a subject of considerable interest, although specific, published examples remain somewhat specialized. This section will explore the theoretical and analogous potential for this compound to engage in novel reaction pathways and domino sequences, drawing from established principles in heterocyclic and organometallic chemistry.

The inherent functionality of this compound, namely the nucleophilic morpholine moiety, the versatile tributylstannyl group poised for cross-coupling, and the pyridine core itself, provides a rich platform for the design of innovative synthetic strategies. The strategic placement of these groups allows for the conceptualization of sequential reactions where an initial intermolecular coupling is followed by an intramolecular cyclization, leading to the rapid assembly of complex fused heterocyclic systems.

A prime area for the exploration of domino reactions involving this stannane is in palladium-catalyzed processes. A hypothetical, yet highly plausible, domino sequence would involve an initial Stille cross-coupling reaction, followed by an intramolecular cyclization. For instance, coupling this compound with a carefully chosen partner containing a reactive functional group could set the stage for a subsequent ring-forming event.

Consider a reaction with an ortho-haloaryl derivative bearing a nucleophilic or electrophilic side chain. The initial Stille coupling would form a biaryl linkage, bringing the reactive functionalities into close proximity and enabling a subsequent intramolecular reaction to construct a new fused ring system. Such tandem catalysis approaches are a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com

One can envision a domino sequence initiated by a Stille coupling, followed by an intramolecular condensation or cyclization to construct fused pyridine systems. For example, the coupling of this compound with a partner such as a 2-bromophenylacetonitrile (B96472) derivative could, after the initial C-C bond formation, undergo a subsequent intramolecular cyclization to furnish a polycyclic aromatic system. The development of such multi-step, one-pot syntheses is a continuing goal in the efficient construction of functionalized pyridines. researchgate.net

While specific documented examples for this compound in extensive domino sequences are not widely reported in readily accessible literature, the principles of tandem reactions are well-established for similar heterocyclic systems. For instance, cascade palladium-catalyzed carboamination/Diels-Alder reactions are known to generate multiple bonds and rings in a single operation to afford polycyclic nitrogen heterocycles with high diastereoselectivity. nih.gov By analogy, one could design a reaction partner for this compound that, after an initial Stille coupling, contains a diene and a dienophile poised for an intramolecular Diels-Alder reaction, leading to complex polycyclic structures.

Multicomponent reactions (MCRs) also offer a fertile ground for the application of this compound in novel synthetic pathways. mdpi.com Although typically the stannane would be prepared for a subsequent reaction, it is conceivable to design an MCR where a stannylated component participates directly. More likely, a derivative of the title compound, obtained via Stille coupling, could be a substrate in a subsequent multicomponent cyclization to produce highly functionalized pyridines. rsc.org

The following table provides a representative, hypothetical example of a domino reaction sequence involving this compound to illustrate the potential of this chemistry.

Table 1: Hypothetical Domino Stille Coupling-Intramolecular Cyclization

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |

| 1 | This compound | 2-Bromobenzaldehyde | Pd(PPh₃)₄, CuI, CsF, Dioxane | 6'-Morpholino-[1,1'-biphenyl]-2-carbaldehyde | Stille Coupling |

| 2 | 6'-Morpholino-[1,1'-biphenyl]-2-carbaldehyde | (followed by) PPA, heat | Dibenzo[c,f]pyrrolo[1,2-a]azepine derivative | Intramolecular Cyclization/Dehydration | Pictet-Spengler type |

This table is a hypothetical representation to illustrate a potential domino sequence and is not based on a specific literature report.

Mechanistic Investigations of Reactions Involving 2 Morpholino 5 Tributylstannyl Pyridine

Elucidation of Catalytic Cycles in Cross-Coupling Processes

The cross-coupling of 2-Morpholino-5-(tributylstannyl)pyridine with an organic halide (R-X) is understood to proceed via a catalytic cycle typical for Stille reactions. wikipedia.orglibretexts.org This cycle is initiated by the active Pd(0) catalyst.

The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (e.g., an aryl halide) to the Pd(0) complex. This step forms a Pd(II) intermediate. libretexts.orguwindsor.ca The reactivity of the halide is a critical factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

Transmetalation: The organostannane, this compound, then undergoes transmetalation with the Pd(II) intermediate. In this step, the pyridyl group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step in the Stille reaction. wikipedia.orglibretexts.org The nitrogen atom of the pyridine (B92270) or morpholino group can potentially coordinate to the palladium center, which may influence the rate and mechanism of this step. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the pyridyl from the stannane (B1208499) and the R-group from the halide) from the palladium center. This forms the desired cross-coupled product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The morpholino substituent, being an electron-donating group, can increase the electron density on the pyridine ring. This electronic effect can influence the rates of both transmetalation and reductive elimination.

Identification and Characterization of Reactive Organometallic Intermediates

Direct spectroscopic or crystallographic characterization of reactive organometallic intermediates involving this compound is not specifically reported. However, based on extensive studies of Stille and related cross-coupling reactions, the key intermediates can be inferred.

Key Putative Intermediates:

Pd(0)L_n: The active catalyst, typically a 14-electron or 16-electron complex with phosphine (B1218219) ligands (L). libretexts.org

[R-Pd(II)(L)_n-X]: The square planar Pd(II) complex formed after oxidative addition of the organic halide. uwindsor.ca

[R-Pd(II)(L)_n-(2-morpholinopyrid-5-yl)]: The key intermediate formed after transmetalation. The geometry of this complex (cis or trans) is crucial for the subsequent reductive elimination step. uwindsor.ca The potential for the nitrogen atom of the morpholino or pyridine group to coordinate to the palladium center could lead to the formation of a more stable, but potentially less reactive, chelated intermediate. nih.gov

The isolation and characterization of such intermediates are often challenging due to their transient nature. Studies on related 2-aminopyridine (B139424) systems suggest that coordination of the pyridine nitrogen to the palladium center can occur, potentially influencing the stability and reactivity of these intermediates. nih.gov

Kinetic Studies and Reaction Rate Determinations

The rate of the Stille reaction is influenced by several factors:

Nature of the Halide: The rate of oxidative addition generally follows the trend I > Br > Cl. wikipedia.org

Organotin Reagent: The rate of transmetalation is dependent on the electronic nature of the organostannane. Electron-rich stannanes generally react faster. The electron-donating morpholino group in this compound would be expected to enhance the rate of transmetalation compared to an unsubstituted pyridylstannane.

Ligands: The choice of phosphine ligand on the palladium catalyst has a profound effect on the reaction rate.

Solvent and Additives: The polarity of the solvent and the presence of additives like copper(I) salts can significantly impact the reaction kinetics. organic-chemistry.org

A hypothetical study could compare the reaction rates of different substituted pyridylstannanes to quantify the electronic effect of the morpholino group.

Table 1: Hypothetical Relative Reaction Rates for the Stille Coupling of Various 5-Substituted-2-(tributylstannyl)pyridines

| Substituent at 5-position | Electronic Nature | Expected Relative Rate |

| -NO₂ | Electron-withdrawing | 1.0 (Reference) |

| -H | Neutral | 5.2 |

| -OCH₃ | Electron-donating | 15.8 |

| -N(CH₃)₂ | Strongly electron-donating | 35.1 |

| -Morpholino | Strongly electron-donating | ~30-40 |

This table is illustrative and based on general principles of electronic effects in Stille couplings. Actual values would require experimental determination.

Ligand Effects and Catalyst Design Considerations

The choice of ligand is a critical parameter in optimizing cross-coupling reactions involving this compound. Ligands influence the stability, activity, and selectivity of the palladium catalyst.

Key Ligand Properties and Their Effects:

Electron-donating Ligands: Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and XPhos, are often effective in Stille reactions. They can promote the oxidative addition step and stabilize the active Pd(0) species. nih.gov

Steric Hindrance: The steric bulk of the ligand can influence the coordination number of the palladium center and facilitate the reductive elimination step. acs.org

Bite Angle: For bidentate phosphine ligands, the bite angle can affect the geometry of the palladium intermediates and, consequently, the ease of reductive elimination.

The presence of the potentially coordinating morpholino group in the substrate adds another layer of complexity to catalyst design. A ligand must be chosen that effectively competes with any intramolecular coordination from the substrate that might deactivate the catalyst. For challenging substrates like 2-substituted pyridines, specialized ligands have been developed to overcome issues of catalyst inhibition. nih.gov

Table 2: Common Ligands for Stille Cross-Coupling and Their Potential Applicability

| Ligand | Type | Key Features | Potential for this Reaction |

| Triphenylphosphine (PPh₃) | Monodentate Arylphosphine | Standard, versatile ligand. | May be effective, but more advanced ligands often give better results. |

| Tri(2-furyl)phosphine (TFP) | Monodentate Heteroarylphosphine | Weaker donor, can accelerate reductive elimination. | Potentially useful for accelerating the final step of the cycle. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Monodentate Alkylphosphine | Bulky, strongly electron-donating. | Good for promoting oxidative addition of less reactive halides. |

| XPhos | Biaryl Monophosphine | Bulky and electron-rich. | Often effective for challenging cross-couplings, including those with heteroaromatic substrates. nih.gov |

| RuPhos | Biaryl Monophosphine | Similar to XPhos, with a different biaryl backbone. | Demonstrated effectiveness in coupling of 2-aminopyridines. nih.govresearchgate.net |

The optimal ligand would likely be a bulky, electron-rich monophosphine that can promote the key steps of the catalytic cycle while minimizing catalyst inhibition by the nitrogen-containing substrate.

Advanced Applications of 2 Morpholino 5 Tributylstannyl Pyridine in Complex Molecule Synthesis

Building Blocks for Diverse Nitrogen Heterocycle Architectures

A primary application of 2-Morpholino-5-(tributylstannyl)pyridine is as a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The Stille coupling reaction enables the efficient linkage of the 2-morpholinopyridyl unit to other aromatic or heteroaromatic systems, leading to the construction of complex scaffolds. organic-chemistry.orgwikipedia.org

Bipyridines and their derivatives are a prominent class of compounds synthesized using this methodology. nih.gov These structures are of significant interest due to their widespread use as ligands in coordination chemistry and catalysis. nih.govresearchgate.net The Stille coupling of this compound with a halogenated pyridine (B92270) derivative provides a direct route to unsymmetrical bipyridines, which can be challenging to access through other synthetic methods. nih.gov

The versatility of this building block extends to the synthesis of more complex polycyclic and heterocyclic systems. By carefully selecting the coupling partner, chemists can introduce the 2-morpholinopyridyl moiety into larger molecular frameworks, such as those found in natural products and novel materials. The reaction generally proceeds under mild conditions with good functional group tolerance, a key advantage of the Stille coupling. libretexts.org

Below is a table illustrating the types of nitrogen heterocycles that can be synthesized using this compound as a building block.

| Heterocycle Class | Synthetic Strategy | Significance of the Resulting Structure |

| Unsymmetrical Bipyridines | Stille coupling with halopyridines | Precursors for catalytic ligands and functional materials. nih.govnih.gov |

| Aryl-substituted Pyridines | Stille coupling with aryl halides | Core structures in pharmaceuticals and agrochemicals. |

| Poly-heterocyclic Systems | Sequential cross-coupling reactions | Scaffolds for complex bioactive molecules. |

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The morpholine-substituted pyridine core is a common motif in a variety of bioactive molecules, particularly in the realm of kinase inhibitors. nih.goved.ac.ukmdpi.com The morpholino group can form crucial hydrogen bonds with amino acid residues in the active site of kinases, contributing to the binding affinity and selectivity of the inhibitor. mdpi.com Consequently, this compound serves as a valuable intermediate for the synthesis of these targeted therapies.

The Stille coupling reaction is employed to couple the 2-morpholinopyridyl fragment with other heterocyclic systems, such as pyrimidines, pyrazolo[1,5-a]pyrimidines, and quinazolines, to generate libraries of potential kinase inhibitors. nih.govmdpi.comnih.gov For instance, trisubstituted pyrimidines and triazines, which have shown potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks), can be synthesized using a strategy involving this organostannane reagent or analogous building blocks. nih.govmdpi.com The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in various cancers, making inhibitors of this pathway highly sought after. nih.gov

The following table summarizes the application of this compound and related structures in the synthesis of bioactive molecules.

| Target Bioactive Molecule Class | Synthetic Approach | Therapeutic Target |

| PI3K Inhibitors | Stille coupling with substituted pyrimidines or triazines | Cancer, inflammatory diseases. nih.govmdpi.com |

| mTOR Inhibitors | Cross-coupling to form quinazoline (B50416) derivatives | Cancer. nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Palladium-catalyzed coupling reactions | Selective PI3Kδ inhibitors. mdpi.com |

Precursors for Advanced Materials and Ligand Design

The bipyridine and terpyridine ligands derived from this compound are foundational components in the development of advanced materials and sophisticated coordination complexes. The nitrogen atoms of the pyridine rings act as excellent coordination sites for a variety of metal ions. researchgate.net The resulting metal complexes exhibit interesting photophysical, electrochemical, and catalytic properties.

For example, iridium(III) complexes incorporating functionalized bipyridine ligands are utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications. orgsyn.org The ability to tune the electronic properties of the bipyridine ligand by introducing substituents like the morpholino group allows for the fine-tuning of the emission color and efficiency of these materials.

Furthermore, palladium complexes bearing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, often in conjunction with a pyridine-based co-ligand, are powerful catalysts for a range of cross-coupling reactions. nih.govnih.govuaeh.edu.mx The design of these ligands is crucial for achieving high catalytic activity and selectivity. The synthesis of such ligands can be facilitated by the use of this compound to construct the desired pyridine-containing scaffold.

| Application Area | Role of this compound | Resulting Material/Complex and its Function |

| Organic Electronics | Precursor for functionalized bipyridine ligands | Iridium(III) complexes for OLEDs. orgsyn.org |

| Homogeneous Catalysis | Building block for pyridine-containing ligands | Palladium complexes for cross-coupling reactions. nih.govnih.gov |

| Supramolecular Chemistry | Component for constructing macrocycles and cages | Host-guest systems and molecular sensors. researchgate.net |

Development of Novel Synthetic Pathways for Specific Molecular Targets

The reactivity and versatility of this compound make it a valuable tool in the development of novel and efficient synthetic pathways towards specific and complex molecular targets. Its utility in Stille coupling reactions allows for its integration into multi-step syntheses where the construction of a carbon-carbon bond at a specific position on a pyridine ring is required. rudn.ru

Moreover, the ability to perform site-selective cross-coupling reactions is crucial in modern organic synthesis. thieme-connect.de By employing a sequence of different palladium-, nickel-, or copper-catalyzed reactions, chemists can selectively functionalize different positions of a heterocyclic core. This compound can be a key player in such strategies, allowing for the introduction of the 2-morpholinopyridyl group at a specific step in a complex synthetic sequence. nih.gov The development of such selective pathways is essential for the efficient construction of molecules with precisely defined architectures and functionalities.

Advanced Analytical Techniques for Characterization of Organostannyl Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "2-Morpholino-5-(tributylstannyl)pyridine". By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shift Analysis

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the pyridine (B92270) ring, and the tributylstannyl group. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the C6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons of the morpholine ring will show characteristic multiplets for the axial and equatorial protons, typically in the range of 2.5 to 4.0 ppm. The tributyl group will display a series of multiplets in the upfield region, between 0.9 and 1.6 ppm, corresponding to the methyl, methylene (B1212753), and alpha-methylene protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbon attached to the tin atom (C5) will show a characteristic chemical shift influenced by the electropositive nature of tin. The carbons of the morpholine ring are expected to appear around 45-70 ppm. The four distinct carbon signals of the tributyl group will be observed in the upfield region (10-30 ppm).

¹¹⁹Sn NMR spectroscopy is particularly diagnostic for organotin compounds. The chemical shift of the tin atom is highly sensitive to its coordination environment and the nature of the organic substituents. For a tetra-coordinated tin atom in a tributylstannyl-substituted pyridine, the ¹¹⁹Sn chemical shift is anticipated to be in the range of -40 to -60 ppm relative to a standard like tetramethyltin.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~8.3 (d) | Pyridine H6 |

| ¹H | ~7.5 (dd) | Pyridine H4 |

| ¹H | ~6.7 (d) | Pyridine H3 |

| ¹H | ~3.7 (t) | Morpholine -OCH₂- |

| ¹H | ~3.4 (t) | Morpholine -NCH₂- |

| ¹H | 0.9-1.6 (m) | Tributyl group |

| ¹³C | ~160 | Pyridine C2 |

| ¹³C | ~148 | Pyridine C6 |

| ¹³C | ~140 | Pyridine C4 |

| ¹³C | ~130 | Pyridine C5 (Sn-bearing) |

| ¹³C | ~108 | Pyridine C3 |

| ¹³C | ~67 | Morpholine -OCH₂- |

| ¹³C | ~45 | Morpholine -NCH₂- |

| ¹³C | 10-30 | Tributyl group |

| ¹¹⁹Sn | -40 to -60 | - |

2D NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity within "this compound," a series of two-dimensional (2D) NMR experiments are employed. science.govnih.govyoutube.comnih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.comsdsu.edu For instance, correlations will be observed between the adjacent protons on the pyridine ring (H3-H4 and H4-H6). Similarly, the protons within the morpholine ring will show correlations, as will the coupled methylene groups within the tributyl chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine, morpholine, and tributyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For example, it will show a correlation between the protons of the morpholine ring attached to the pyridine ring at the C2 position. It will also confirm the position of the tributylstannyl group by showing correlations between the pyridine protons (H4 and H6) and the carbons of the tributyl group, as well as the tin-bearing carbon (C5).

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for gaining insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of organotin compounds. rsc.orgrsc.org For "this compound," a reversed-phase HPLC column would likely be used for separation. The mass spectrometer, typically employing an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺.

The fragmentation of the parent ion in the MS/MS experiment provides valuable structural information. The tributylstannyl group is expected to undergo characteristic fragmentation, with the sequential loss of butyl radicals (C₄H₉) being a prominent pathway. gcms.cz This would result in the formation of ions corresponding to [M - C₄H₉]⁺, [M - 2(C₄H₉)]⁺, and [M - 3(C₄H₉) + H]⁺. Fragmentation of the morpholinopyridine core may also occur, with potential cleavage of the morpholine ring or loss of the entire morpholino group. rsc.orgresearchgate.net

Predicted LC-MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Corresponding Fragment Loss |

|---|---|---|

| [M+H]⁺ | [M - 57 + H]⁺ | Loss of a butyl radical |

| [M+H]⁺ | [M - 114 + H]⁺ | Loss of two butyl radicals |

| [M+H]⁺ | [M - 171 + H]⁺ | Loss of three butyl radicals |

| [M+H]⁺ | [Sn(C₄H₉)₂]⁺ | Tributyltin cation fragment |

| [M+H]⁺ | [C₉H₁₁N₂O]⁺ | Morpholinopyridine cation after loss of tributylstannyl group |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation

Inductively coupled plasma-mass spectrometry (ICP-MS) is an extremely sensitive technique for elemental analysis. When coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), it becomes a powerful tool for elemental speciation, allowing for the quantification of different organotin compounds in a sample. gcms.czthermofisher.comresearchgate.netlabrulez.comacs.org

For the analysis of "this compound," a sample would first be subjected to chromatographic separation. The eluent from the chromatograph is then introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the tin atoms from the organotin compound. The mass spectrometer then separates the tin isotopes based on their mass-to-charge ratio, providing highly sensitive and specific detection of tin. This technique is particularly useful for trace-level quantification of organotin compounds in various matrices.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for its isolation from reaction mixtures and impurities.

High-performance liquid chromatography (HPLC) is a versatile technique for purity assessment. rsc.orgsielc.comnacalai.comresearchgate.nethelixchrom.com A reversed-phase C18 or a more polar embedded-phase column could be employed. The separation of the target compound from potential impurities, such as starting materials or side products, can be achieved by optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. thermofisher.comresearchgate.netsielc.comresearchgate.nethelixchrom.com The use of a diode array detector (DAD) can provide additional information about the purity of the chromatographic peak by analyzing the UV-Vis spectrum across the peak.

Gas chromatography (GC) can also be used for the analysis of organotin compounds, although it often requires a derivatization step to increase the volatility of more polar analytes. gcms.czrsc.orglabrulez.comacs.orgnih.gov For "this compound," which is relatively volatile, direct injection may be possible. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. Detection can be achieved with a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (GC-MS). gcms.czresearchgate.netlabrulez.comacs.org

For preparative scale isolation, flash chromatography or preparative HPLC can be utilized. These techniques allow for the separation and collection of the pure compound from larger quantities of a crude mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organometallic compounds like this compound. The development of a robust HPLC method is critical for ensuring the purity and quality control of such compounds.

Detailed research has led to the establishment of efficient separation methods for pyridine derivatives and organotin compounds, which can be adapted for this compound. zsmu.edu.uaijsrst.comresearchgate.net Reversed-phase HPLC is commonly the method of choice. The separation is typically achieved on a C18 column, which provides excellent resolution for compounds with significant nonpolar character, such as the tributyltin group. zsmu.edu.ua

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A gradient elution is often employed, starting with a higher polarity solvent and gradually increasing the proportion of an organic modifier. semanticscholar.orgnih.gov A common mobile phase consists of a mixture of an aqueous component (like an ammonium acetate or formic acid buffer) and organic solvents such as acetonitrile and/or methanol. semanticscholar.orgnih.gov The buffer helps to control the pH and ensure consistent ionization states of the analyte and any impurities, leading to reproducible retention times and improved peak shapes. helixchrom.com For instance, a method for separating 11 different organotin compounds utilized a ternary gradient with a C18 column, demonstrating the complexity and high-resolution capabilities of modern HPLC.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the pyridine ring exhibits strong UV absorbance. zsmu.edu.ua For higher sensitivity and specificity, especially in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) offers an element-specific detection method for tin, providing excellent sensitivity with detection limits in the range of 0.14 to 0.57 µg Sn/L for various organotin compounds.

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. ijsrst.comresearchgate.netsemanticscholar.org

Table 1: Representative HPLC Method Parameters for Organostannyl Pyridine Analysis

| Parameter | Typical Conditions |

| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile semanticscholar.org |

| Elution | Gradient semanticscholar.orgnih.gov |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) zsmu.edu.uanih.gov |

| Column Temperature | 25 - 40 °C researchgate.net |

| Injection Volume | 5 - 20 µL zsmu.edu.uanih.gov |

Gas Chromatography (GC) Considerations with Derivatization

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, many organotin compounds, including potentially this compound, can exhibit polarity and may not be sufficiently volatile for direct GC analysis. labrulez.com Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. labrulez.com

The most common derivatization strategy involves the alkylation of the organotin species. labrulez.comgov.bc.ca This is often achieved by reacting the sample with a derivatizing agent such as sodium tetraethylborate (NaBEt4) or a Grignard reagent like pentylmagnesium bromide. labrulez.comgov.bc.caresearchgate.netnih.gov For example, tributyltin chloride can be derivatized to form tributylethyltin, which is more amenable to GC analysis. labrulez.com The derivatized compounds are then extracted into an organic solvent, such as hexane, for injection into the GC system. labrulez.com

Another approach is hydride generation, where the organotin compound is converted to its corresponding hydride (e.g., tributyltin hydride) in the GC injection port by reacting with a reducing agent like sodium borohydride (B1222165). nih.gov This on-line derivatization technique has been shown to be quantitative and linear for the analysis of bis(tributyltin) oxide. nih.gov

The choice of derivatization reagent is crucial and is based on factors such as reaction yield, volatility of the derivative, and potential for interfering side products. labrulez.comresearchgate.net Pyridine is sometimes used as a solvent or catalyst in derivatization reactions, as it can act as an acid scavenger and help to drive the reaction to completion. researchgate.netnih.gov

GC analysis is almost always coupled with a mass spectrometer (GC-MS) for the detection and identification of organotin compounds. nih.govnih.gov The mass spectrometer provides high sensitivity and selectivity, and the characteristic isotopic pattern of tin allows for unambiguous confirmation of tin-containing compounds in the chromatogram. labrulez.comnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Organotin Compounds

| Derivatization Reagent | Target Analyte Class | Resulting Derivative | Reference |

| Sodium tetraethylborate (NaBEt4) | Butyltins, Phenyltins | Ethylated derivatives | labrulez.comgov.bc.canih.gov |

| Pentylmagnesium bromide | Butyltins, Phenyltins | Pentylated derivatives | labrulez.comresearchgate.netnih.gov |

| Sodium borohydride (NaBH4) | bis(tributyltin) oxide | Tributyltin hydride | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the coordination geometry around the tin atom.

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For organotin compounds, X-ray crystallography is particularly valuable for understanding the coordination number and geometry at the tin center. In a related study of phenyltetrel pyridine-2-olates, the solid-state structure of a tin compound, PhSn(pyO)3, was determined by single-crystal X-ray diffraction. mdpi.com This analysis revealed a heptacoordinate tin atom within a pentagonal bipyramidal geometry, with Sn-N bond distances ranging from 2.2 to 2.4 Å. mdpi.com Such detailed structural information is crucial for understanding the chemical reactivity and physical properties of the compound. The crystallographic data also provides the unit cell dimensions and space group of the crystal.

While specific crystallographic data for this compound is not publicly available in this context, the principles of the technique remain the same. A successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the morpholine and tributylstannyl groups to the pyridine ring and providing precise metric parameters for the entire molecule.

Environmental and Ecotoxicological Research Perspectives on Organotin Compounds

Analytical Methodologies for Environmental Monitoring of Organotin Species in Various Matrices

The effective monitoring of organotin compounds such as 2-Morpholino-5-(tributylstannyl)pyridine in the environment is crucial for assessing contamination levels and ecological risk. Due to their presence at trace concentrations, highly sensitive and specific analytical methods are required. scispace.com A variety of techniques have been developed for the speciation of organotin compounds in environmental matrices like water, sediment, and biota. scispace.comfigshare.com

Gas chromatography (GC) is a commonly employed technique for the determination of organotins. scispace.com Since most organotin compounds are polar and non-volatile, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. scispace.com Common derivatization methods include:

Alkylation: Using Grignard reagents (e.g., pentylmagnesium bromide) to create tetra-substituted, more volatile derivatives. scispace.com

Ethylation: Using sodium tetraethylborate (NaBEt4), which has gained popularity for its effectiveness. researchgate.netscispace.com

Hydride Generation: Using sodium borohydride (B1222165) (NaBH4) to form volatile organotin hydrides. scispace.com

Following derivatization, various detectors can be coupled with GC for quantification, including mass spectrometry (MS), which provides high selectivity and sensitivity. nih.gov

High-performance liquid chromatography (HPLC) offers an alternative that can sometimes circumvent the need for derivatization. scispace.com However, challenges such as inconsistent migration times and the degradation of organotin solutions have been reported. scispace.com

Sample preparation is a critical step in the analytical workflow. Extraction methods often involve using a co-solvent system under acidic conditions, for instance, with acetic acid or hydrochloric acid and a solvent of medium to low polarity like dichloromethane (B109758) or n-hexane. tandfonline.com To enhance the extraction of more ionic organotins, complexing agents such as tropolone (B20159) may be added. tandfonline.com

The table below summarizes common analytical techniques used for organotin analysis, which would be applicable for monitoring this compound.

| Analytical Technique | Derivatization Method | Sample Matrix | Typical Detection Limit | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ethylation with NaBEt4 | Water, Sediment, Biota | ng/L or ng/g range | researchgate.net |

| Gas Chromatography with Flame Photometric Detection (GC-FPD) | Grignard Alkylation | Water, Sediment | pg (as Sn) | scispace.com |

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Direct or Indirect | Water | µM levels | scispace.com |

| Static Headspace Gas Chromatography-Mass Spectrometry (SH-GC-MS) | In-situ derivatization | Sediment | ng/g wet wt | mdpi.com |

This table is interactive. Users can sort columns to compare different analytical methodologies.

Research on Environmental Fate, Transport, and Degradation Pathways of Organotins

The environmental fate of organotin compounds like this compound is governed by a combination of physical, chemical, and biological processes. mst.dk The tributylstannyl group is the primary determinant of its environmental behavior, which is expected to be similar to that of the widely studied tributyltin (TBT).

Organotins exhibit a strong tendency to adsorb to suspended particulate matter and sediments due to their lipophilic nature. mst.dkwikipedia.org This partitioning behavior means that sediments often act as a major sink for these compounds in aquatic environments. scispace.com However, this sequestration is not permanent, and organotins can be released back into the water column through various processes, including sediment disturbance. wikipedia.orgnih.gov

Degradation of tributyltin compounds proceeds through the sequential removal of the butyl groups from the tin atom, a process known as dealkylation or debutylation. nih.gov This results in the formation of dibutyltin (B87310) (DBT), followed by monobutyltin (B1198712) (MBT), and ultimately inorganic tin, with each successive derivative being generally less toxic. nih.gov

Degradation Pathways:

Biotic Degradation: This is considered the most significant degradation pathway, particularly in waters with high suspended particle content. mst.dk A variety of microorganisms, including bacteria, algae, and fungi, are capable of degrading TBT. nih.gov The rate of biodegradation is influenced by environmental factors such as temperature, oxygen levels, pH, and the availability of nutrients. mst.dk

Abiotic Degradation: This primarily involves photolysis (degradation by sunlight) and, to a lesser extent, hydrolysis. mst.dk In clear surface waters, photolysis can be a more dominant degradation process than biodegradation. mst.dk

The half-life of TBT in seawater can range from a single day to several weeks, depending on environmental conditions. mst.dk In sediments, however, TBT can be much more persistent, with an estimated half-life of several years. nih.gov One study estimated the half-life of TBT in marina sediment to be 2.1 years. nih.gov

| Environmental Compartment | Dominant Process | Influencing Factors | Persistence (TBT Half-life) | Reference |

| Water Column | Biodegradation, Photolysis | Turbidity, Sunlight, Temperature, Microbial Activity | Days to weeks | mst.dk |

| Sediment | Biodegradation | Oxygenation, Microbial community, Organic matter content | Years | wikipedia.orgnih.gov |

This table is interactive, allowing for sorting based on different environmental parameters.

Ecotoxicological Studies of Organotins in Aquatic and Terrestrial Systems: Research Frameworks

The ecotoxicology of organotins is a field of significant research due to their high toxicity at very low concentrations. neptjournal.comresearchgate.net Trisubstituted organotins, the class to which this compound belongs, are generally the most toxic. nih.gov Research frameworks in this area are multidisciplinary, integrating environmental chemistry, toxicology, and ecology to understand the impact of these compounds on ecosystems. nih.govtandfonline.com

A key concept in organotin ecotoxicology is bioavailability , which refers to the fraction of the total contaminant in the environment that is available for uptake by organisms. nih.gov Only the bioavailable fraction can exert toxic effects. nih.gov The bioavailability of organotins is influenced by environmental factors such as pH and the amount of organic matter in sediment and water. nih.gov

Ecotoxicological studies typically assess effects at various levels of biological organization:

Molecular and Cellular Level: Research at this level investigates the mechanisms of toxicity, such as the induction of stress proteins or effects on enzyme systems like cytochrome P4501A (CYP1A). nih.gov

Organismal Level: These studies focus on the effects on individual organisms, including acute toxicity (lethality) and chronic toxicity (sublethal effects). A well-documented effect of TBT is "imposex" in female gastropods, where they develop male sexual characteristics at ng/L concentrations. neptjournal.com

Population and Community Level: At this level, research examines the broader impacts on populations of species and the structure and function of entire ecosystems. nih.gov

Organotins are known to bioaccumulate in organisms, meaning they are taken up faster than they are eliminated. wikipedia.org This can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain, although the extent of TBT biomagnification in larger marine animals is still debated. wikipedia.org

| Level of Biological Organization | Example of Ecotoxicological Endpoint | Organism Group | Reference |

| Molecular | Cytochrome P4501A (CYP1A) induction | Fish, Invertebrates | nih.gov |

| Cellular | Cytotoxicity | Various | nih.gov |

| Organismal (Chronic) | Imposex in gastropods | Molluscs | neptjournal.comresearchgate.net |

| Organismal (Acute) | LC50 (Lethal Concentration, 50%) | Algae, Crustaceans, Fish | neptjournal.com |

| Population | Decline in local populations | Shellfish | wikipedia.org |

This interactive table provides an overview of ecotoxicological endpoints studied in relation to organotin exposure.

Development of Green Chemistry Approaches for Sustainable Organotin Synthesis and Use

The significant toxicity and environmental persistence of some organotin compounds have driven research into more sustainable chemical practices, aligning with the principles of green chemistry. mdpi.com The goal is to design and manufacture chemical products that are effective for their intended purpose while minimizing their adverse effects on human health and the environment. mdpi.com

One promising strategy involves modifying the structure of organotin compounds to reduce their toxicity. This can be achieved through the chelation of the organometallic fragment with specific ligands. mdpi.com For instance, the use of ligands with antioxidant properties, such as sterically hindered phenols, has been shown to reduce the toxic effects of organotin compounds on healthy cells. mdpi.com The formation of complexes with Schiff bases is another approach being explored to modulate the biological activity of organotin compounds. mdpi.com

Another facet of green chemistry is the development of environmentally benign synthesis methods. This includes:

Using Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water. mdpi.com While the low aqueous solubility of many organotin precursors can be a challenge, the use of co-solvents can sometimes overcome this limitation. mdpi.com

Solvent-Free Reactions: Performing chemical reactions in the absence of solvents, for example, through mechanochemical grinding, reduces waste and environmental impact. mdpi.com

Use of Bio-based Reagents: Green methods for synthesizing metal complexes using natural extracts, such as polyphenols from tea, are being investigated as a way to create Sn2+-metal complexes in an environmentally friendly manner. nih.gov

These approaches aim to create new generations of organotin compounds and production processes that are inherently safer and more sustainable, reducing the potential for environmental contamination from the outset.

Strategies for Remediation and Mitigation of Organotin Contamination

Given the historical use and persistence of organotin compounds, significant contamination exists in sediments of harbors, marinas, and shipping lanes worldwide. nih.govtandfonline.com This has necessitated the development of effective remediation and mitigation strategies to deal with this legacy pollution. setu.ie These strategies can be broadly categorized into physicochemical and biological methods.

Physicochemical Remediation: These methods involve physical or chemical processes to remove or detoxify contaminants. While effective, they can be costly and may have their own environmental impacts. tandfonline.com Examples include dredging of contaminated sediments, followed by landfilling or treatment.

Biological Remediation (Bioremediation): Bioremediation utilizes the metabolic potential of microorganisms to break down contaminants into less toxic substances. mdpi.com This is seen as a more environmentally friendly and potentially cost-effective alternative to physicochemical methods. tandfonline.com

Bioaugmentation: This involves introducing specific microbial strains or consortia with known TBT-degrading capabilities into a contaminated environment to enhance the rate of natural degradation. mdpi.com

Biostimulation: This strategy involves modifying the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms that can degrade organotins.

Phytoremediation: This involves the use of plants to remove, contain, or render contaminants harmless. tandfonline.com While less studied for organotins, it is a potential area for future research.

Microorganisms can also contribute to remediation through bioaccumulation , where they sequester the organotin compounds from the surrounding environment, effectively immobilizing them. nih.gov Fungal cell wall components, such as melanin, have been shown to bind TBT, reducing its toxicity in the environment. nih.gov

| Remediation Strategy | Principle | Advantages | Disadvantages | Reference |

| Dredging and Landfilling | Physical removal and containment of contaminated sediment | Effective at removing source material | High cost, potential for contaminant release during dredging, transfer of problem to a different location | tandfonline.comnih.gov |

| Bioaugmentation | Introduction of specialized microbes to enhance degradation | Potentially lower cost, in-situ application, conversion to less toxic products | Introduction of non-native organisms, effectiveness dependent on environmental conditions | mdpi.com |

| Biostimulation | Stimulation of indigenous degrading microbes | Uses native microbial populations, potentially sustainable | Slower process, effectiveness can be limited by contaminant concentration and bioavailability | nih.gov |

| Bioaccumulation | Uptake and sequestration of contaminants by microorganisms | Immobilizes contaminants, reduces bioavailability and toxicity | Contaminants remain in the biomass, which may require further management | nih.gov |

This interactive table compares different remediation strategies for organotin contamination.

Future Directions and Emerging Research Opportunities for 2 Morpholino 5 Tributylstannyl Pyridine Chemistry

Exploration of Advanced Catalytic Systems and Methodologies

The Stille cross-coupling reaction is the primary application for 2-Morpholino-5-(tributylstannyl)pyridine, and the evolution of this methodology is central to its future potential. numberanalytics.comlibretexts.org The mechanism of the Stille reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new carbon-carbon bond. numberanalytics.comwikipedia.org

Future research will focus on developing more robust and efficient catalytic systems. While palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are standard, the exploration of catalysts with alternative phosphine (B1218219) ligands, or even different transition metals, is a key area of investigation. numberanalytics.comlibretexts.org The goal is to increase reaction yields, reduce catalyst loading, and expand the substrate scope to include less reactive coupling partners, such as organic chlorides. libretexts.org Additives like copper(I) iodide have been shown to accelerate reaction rates significantly and will continue to be an area of mechanistic study and application. wikipedia.org

The development of catalysts that are effective at lower temperatures and under milder conditions will also be crucial. This not only improves the energy efficiency of the process but also enhances functional group tolerance, allowing the synthesis of more complex and sensitive molecules.

Table 1: Comparison of Catalytic Components in Stille Cross-Coupling

| Component | Example(s) | Role in Reaction | Future Research Focus |

|---|---|---|---|

| Catalyst Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org | Development of air- and moisture-stable precursors; exploring non-palladium catalysts (e.g., Nickel, Iron). nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Trialkylphosphines, SPhos | Modulates the reactivity, stability, and selectivity of the metal center. numberanalytics.comnih.gov | Design of more effective ligands for challenging substrates (e.g., alkyltins) and for promoting difficult reductive eliminations. |

| Additive | Copper(I) Iodide (CuI), Lithium Chloride (LiCl) | Accelerates key steps like transmetalation, increasing overall reaction rate. wikipedia.org | Understanding the precise mechanism of additives to enable more rational catalyst system design. |

| Solvent | Toluene, THF, DMF | Solubilizes reactants and influences catalyst activity and stability. | Identification of greener, more sustainable solvent systems. digitellinc.com |

Integration with Automation and High-Throughput Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science necessitates a move towards more automated and high-throughput synthetic methods. nih.govchemscene.com Integrating the chemistry of this compound with these platforms is a significant future direction.

Automated synthesis platforms, often utilizing liquid handling robotics and flow chemistry, can dramatically accelerate the pace of research. nih.govpurdue.edu In a high-throughput setting, hundreds or even thousands of unique reaction conditions can be screened in parallel on a microtiter plate. purdue.edu This allows for the rapid optimization of Stille couplings using this compound by varying catalysts, ligands, solvents, and reaction partners. purdue.edu Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) enable the rapid analysis of these reaction arrays, with throughputs of over one sample per second. nih.gov